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molecular formula C17H22O2 B3049978 4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal CAS No. 228419-04-3

4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal

Cat. No. B3049978
M. Wt: 258.35 g/mol
InChI Key: VMWJZMSNIHEFEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06358958B2

Procedure details

To a solution of 82.65 9 (66.29 g, 0.2177 mol) of 4-cyclohexyl-3-methyl-4-oxo-3-phenylbutyraldehyde dimethyl acetal in 539 mL of acetone was added 539 mL of 3 N HCl (aq) at RT. After reaction completion (2 h), the mixture was concentrated to 426.5 g (or ⅓ volume) of residue (RT-40° C.). The residue contained mostly water (pH=0) and was extracted twice with 300 mL of MTBE. The MTBE extract was washed with 300 mL of 25% NaCl (aq), dried over MgSO4, gravity filtered and concentrated to afford 54.92 g (97.65%) of title compound as a pink oil: 1H NMR (d6-DMSO): δ9.54 (t, J=2.0 Hz, 1H, —CHO), 7.36-7.45 (m, 2H, phenyl CH), 7.28-7.35 (m, 3H, phenyl CH), 2.95 (dd, J=16.6 Hz, J=1.9 Hz, 1H, CH2CHO), 2.85 (dd, J=16.6 Hz, J=1.7 Hz, 1H, CH2CHO), 2.41-2.49 (m, 1H, cyclohexyl CH), 1.72 (s, 3H, R2C(CH3)Ph), 0.85-1.66 (m, 10H, cyclohexyl —CH2).
[Compound]
Name
82.65
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
9
Quantity
66.29 g
Type
reactant
Reaction Step One
Name
4-cyclohexyl-3-methyl-4-oxo-3-phenylbutyraldehyde dimethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
539 mL
Type
reactant
Reaction Step One
Quantity
539 mL
Type
solvent
Reaction Step One
Yield
97.65%

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[CH2:4][C:5]([CH3:20])([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:6]([CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1)=[O:7].Cl>CC(C)=O>[CH:8]1([C:6](=[O:7])[C:5]([CH3:20])([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:4][CH:3]=[O:2])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1

Inputs

Step One
Name
82.65
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
9
Quantity
66.29 g
Type
reactant
Smiles
Name
4-cyclohexyl-3-methyl-4-oxo-3-phenylbutyraldehyde dimethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC(C(=O)C1CCCCC1)(C1=CC=CC=C1)C)OC
Name
Quantity
539 mL
Type
reactant
Smiles
Cl
Name
Quantity
539 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction completion (2 h)
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to 426.5 g (or ⅓ volume) of residue (RT-40° C.)
EXTRACTION
Type
EXTRACTION
Details
was extracted twice with 300 mL of MTBE
EXTRACTION
Type
EXTRACTION
Details
The MTBE extract
WASH
Type
WASH
Details
was washed with 300 mL of 25% NaCl (aq)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4, gravity
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C(C(CC=O)(C1=CC=CC=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 54.92 g
YIELD: PERCENTYIELD 97.65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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